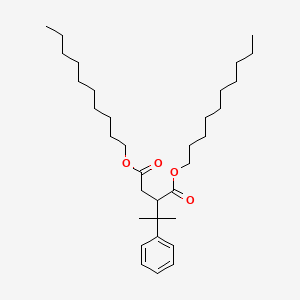![molecular formula C10H14AsCl2NO3 B14738023 [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid CAS No. 5185-71-7](/img/structure/B14738023.png)
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is an organoarsenic compound with the molecular formula C10H14AsCl2NO3 It is known for its unique chemical structure, which includes both chloroethyl and arsonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid typically involves the reaction of 4-aminophenylarsonic acid with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-aminophenylarsonic acid: This intermediate is synthesized through the nitration of aniline followed by reduction and subsequent arsonation.
Reaction with 2-chloroethylamine hydrochloride: The 4-aminophenylarsonic acid is then reacted with 2-chloroethylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsonic oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Biology: The compound is used in biochemical studies to investigate the effects of arsenic-containing compounds on biological systems.
作用機序
The mechanism of action of [4-[bis(2-chloroethyl)amino]phenyl]arsonic acid involves the formation of DNA cross-links through the chloroethyl groups. These cross-links can disrupt DNA replication and transcription, leading to cell death. The arsonic acid group may also contribute to the compound’s biological activity by interacting with cellular proteins and enzymes .
類似化合物との比較
Similar Compounds
4-[bis(2-chloroethyl)amino]phenylacetic acid: Similar in structure but with an acetic acid group instead of an arsonic acid group.
4-[bis(2-chloroethyl)amino]phenylalanine: Contains an amino acid moiety, making it structurally similar but with different biological properties.
Uniqueness
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid is unique due to the presence of both chloroethyl and arsonic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form DNA cross-links and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
5185-71-7 |
|---|---|
分子式 |
C10H14AsCl2NO3 |
分子量 |
342.05 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H14AsCl2NO3/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15,16)17/h1-4H,5-8H2,(H2,15,16,17) |
InChIキー |
RXMOZLCWMOBJCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)
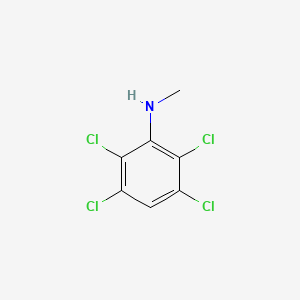
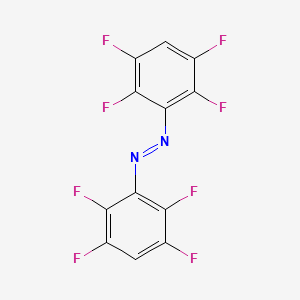
![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

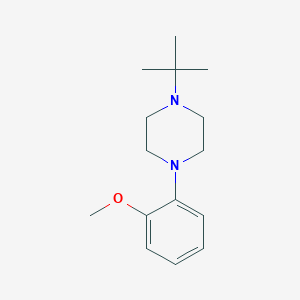
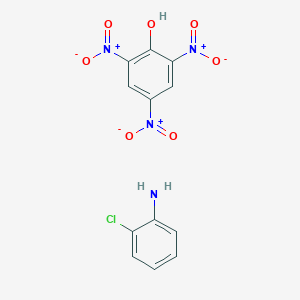
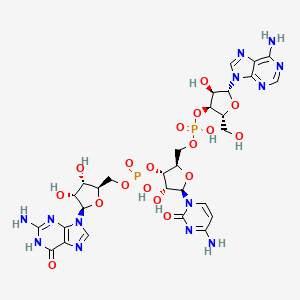
![5-Methoxy-3-methyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14738008.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)
